methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with chloro and dimethylphenyl groups, attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multistep organic synthesis. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated using a mixture of nitric and sulfuric acids, followed by reduction to form an amine.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the carbon-carbon bonds between the pyrazole ring and the benzoate ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: A simpler ester with similar functional groups but lacking the pyrazole ring.
Methyl-2-bromobenzoate: Another ester with a halogen substituent, used in similar synthetic applications.
Uniqueness
Methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring with multiple substituents and a benzoate ester.
Properties
Molecular Formula |
C28H27ClN2O2 |
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Molecular Weight |
459.0 g/mol |
IUPAC Name |
methyl 4-[[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C28H27ClN2O2/c1-17-6-10-23(14-19(17)3)26-25(29)27(24-11-7-18(2)20(4)15-24)31(30-26)16-21-8-12-22(13-9-21)28(32)33-5/h6-15H,16H2,1-5H3 |
InChI Key |
WMSIBESAHCWZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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